2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde
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Overview
Description
2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a chlorinated phenyl group, a dimethylamino group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 3-chlorobenzaldehyde with dimethylamine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-chlorophenyl)-3-(dimethylamino)acrylic acid.
Reduction: 2-(3-chlorophenyl)-3-(dimethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
2-(3-chlorophenyl)-3-(dimethylamino)acrylaldehyde can be compared with other similar compounds, such as:
2-(3-chlorophenyl)-3-(methylamino)acrylaldehyde: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(4-chlorophenyl)-3-(dimethylamino)acrylaldehyde: Similar structure but with the chlorine atom at the para position of the phenyl ring.
2-(3-bromophenyl)-3-(dimethylamino)acrylaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dimethylamino and acrylaldehyde groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-4-3-5-11(12)6-9/h3-8H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLFRPOVQSMNZ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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